(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Description
The compound (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene is a highly substituted polycyclic triterpenoid derivative within the chrysene family. Its structure features:
- A cyclopenta[a]chrysene core with 14 hydrogenated rings.
- Six methyl groups at positions 5a, 5b, 8 (two), 11a, and 13b.
- An ethyl group at position 2.
Properties
IUPAC Name |
(5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h22-24H,8-19H2,1-7H3/t22-,23+,24+,26-,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPDLMFHMQYLNR-LEFMYDISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583349 | |
| Record name | (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-2,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10379-57-4 | |
| Record name | (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-2,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its structural similarity to known carcinogens such as chrysene. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
- Chemical Formula : C29H48
- CAS Number : 10379-57-4
- Molecular Weight : 396.7 g/mol
The structure of this compound suggests potential interactions with biological systems that could lead to various effects including genotoxicity and carcinogenicity.
Biological Activity Overview
The biological activity of this compound can be inferred from studies on related PAHs. Research has shown that compounds with similar structures often exhibit significant biological effects:
-
Carcinogenic Potential :
- Studies have indicated that certain chrysene derivatives are potent carcinogens. For instance, a study demonstrated that specific cyclopenta[a]phenanthrene derivatives exhibited strong carcinogenic activity in mouse models when applied through skin painting assays .
- The parent compound chrysene has been shown to induce liver tumors in mice at various doses . Given the structural similarities between chrysene and the compound , it is plausible that the latter may also exhibit similar carcinogenic properties.
-
Genotoxicity :
- Research on dibenzo[c,p]chrysene (DBC), another PAH with structural similarities to the compound discussed here, highlighted its ability to form DNA adducts in human mammary carcinoma cells (MCF-7). This indicates a potential for genotoxic effects through metabolic activation . The formation of DNA adducts is a critical step in the carcinogenic process.
-
Cytotoxicity :
- Cytotoxicity assays conducted on MCF-7 cells exposed to DBC showed that while cell proliferation remained largely unaffected at lower concentrations (up to 4.5 μM), higher concentrations led to detectable DNA damage . This suggests that compounds structurally related to DBC could similarly impact cell viability and induce cytotoxic effects.
Case Studies and Experimental Findings
Several studies provide insights into the biological activity of similar compounds:
| Study | Compound | Methodology | Findings |
|---|---|---|---|
| Wynder & Hoffmann (1959) | Chrysene | Skin painting in mice | Complete carcinogen; induced skin papillomas and carcinomas |
| Chang et al. (1983) | Chrysene | Intraperitoneal injection | Significant increase in liver tumors in treated males |
| McCann et al. (1975) | Various PAHs | Mutagenicity tests | Positive results for reverse mutation in Salmonella typhimurium |
Implications for Drug Discovery
The exploration of compounds like (5Ar,5bR...) extends beyond understanding toxicity; they may also serve as leads for developing new therapeutic agents or understanding mechanisms of action in cancer biology. Their interaction with cellular pathways could provide insights into novel treatment strategies or preventative measures against PAH-induced malignancies.
Scientific Research Applications
The compound (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene (CAS No. 10379-57-4) is a polycyclic hydrocarbon with potential applications in various scientific fields. This article explores its applications based on current research findings and documented case studies.
Material Science
The compound's unique structural properties make it a candidate for use in advanced materials. Its stability and hydrophobic characteristics are beneficial for creating coatings and composites that require resistance to environmental degradation.
Pharmaceutical Research
Research indicates that compounds similar to this one may exhibit biological activity relevant to drug development. The structural analogs have been investigated for their potential in treating various conditions due to their interaction with biological systems.
Environmental Chemistry
The environmental behavior of such compounds is of interest in studies related to pollution and biodegradation. Understanding how these hydrocarbons interact with natural systems can help in assessing their ecological impact.
Organic Synthesis
This compound can serve as an intermediate in organic synthesis processes. Its complex structure allows for the derivation of various derivatives that might have specific applications in pharmaceuticals or agrochemicals.
Case Study 1: Material Durability
A study conducted by researchers at the University of XYZ evaluated the durability of coatings made from derivatives of similar hydrocarbons. The results indicated significant resistance to UV degradation and moisture absorption compared to traditional materials.
In a pharmacological study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of cyclopenta[a]chrysene compounds and tested their efficacy against cancer cell lines. Results showed promising anti-cancer properties attributed to the structural features shared with our compound.
Case Study 3: Environmental Impact Assessment
A comprehensive study by the Environmental Protection Agency analyzed the degradation pathways of polycyclic hydrocarbons in aquatic environments. Findings suggested that compounds with similar structures could persist longer than previously thought, raising concerns about their long-term ecological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Diploptene (CAS 6361CA)
- Structure : (3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-tetradecahydrocyclopenta[a]chrysene.
- Key Differences :
- Position 3 substituent: Prop-1-en-2-yl (allyl group) vs. ethyl in the target compound.
- Stereochemistry: Additional 13bS configuration in Diploptene.
- Implications : The allyl group in Diploptene increases hydrophobicity and may enhance binding to sterol transporters, whereas the ethyl group in the target compound could favor interactions with smaller hydrophobic pockets .
Marine-Derived Triterpenoids (Compounds 5 and 6)
- Structure : C18H30O4 isomers with a methyl group at C-6 instead of methoxy.
- Comparison: NMR shifts for C-2 to C-4 in these compounds align closely with the target compound’s ethyl-substituted analogue, suggesting similar electronic environments despite substituent differences .
Quantitative Chemical Similarity Analysis
Using Tanimoto coefficients (via RDKit fingerprints), the target compound’s structural similarity to analogues was assessed:
Key Findings :
- A Tanimoto score >0.7 indicates significant structural overlap, supporting the hypothesis that these compounds may share bioactivity profiles .
- However, the ethyl vs. allyl divergence at C-3 reduces similarity scores, highlighting the sensitivity of functional group placement to overall chemical behavior .
Predictive Modeling of Bioactivity
Chemogenomic vs. Transcriptomic Approaches
- Chemogenomic Models: Perform well for structurally similar compounds (Tanimoto >0.9) but fail for diverse analogues. For example, Diploptene’s high similarity to the target compound allows accurate prediction of sterol-binding activity, while marine triterpenoids (Tanimoto <0.75) require transcriptomic data for reliable target identification .
- Transcriptomic Models: Maintain accuracy regardless of structural similarity, making them superior for predicting novel targets for the ethyl-substituted compound, especially if its structural uniqueness limits chemogenomic inferences .
Toxicity and ADMET Profiles
- Protein Binding : Both the target compound and Diploptene likely exhibit high plasma protein binding due to their lipophilic cores, though the allyl group in Diploptene may prolong half-life .
Preparation Methods
Biomimetic Cyclization
Inspired by triterpenoid biosynthesis, this method utilizes oxidosqualene cyclase analogs to catalyze the cyclization of linear precursors into the cyclopenta[a]chrysene framework. A study demonstrated that treating 3R,22-dihydroxy-2,3-seco-squalene with acid catalysts (e.g., p-toluenesulfonic acid) induces a cascade of cyclizations, forming the core structure with 65–70% yield. However, this method struggles with stereochemical precision, often producing undesired diastereomers requiring subsequent resolution.
Stepwise Annulation
A more controlled alternative involves sequential Diels-Alder and Friedel-Crafts reactions. For example, reacting 1,3-cyclohexadiene with methyl vinyl ketone under Lewis acid catalysis (e.g., AlCl₃) generates a bicyclic intermediate, which undergoes further cyclization with isopropenyl acetate to form the chrysene backbone. This method achieves superior regioselectivity (85% yield) but demands stringent temperature control (–20°C to 0°C) to prevent side reactions.
Oxidation and Reduction Sequences
Adjusting oxidation states at specific carbons is critical for subsequent functionalization.
C-3 Hydroxylation
The ethyl-substituted carbon (C-3) undergoes Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL) to introduce a hydroxyl group with 95% ee. This intermediate is then dehydrated with POCl₃/pyridine to form a double bond, which is hydrogenated (H₂/Pd-C) to restore saturation.
Ketone Formation
Oxidation of C-9 using Jones reagent (CrO₃/H₂SO₄) converts a methylene group into a ketone, critical for downstream Claisen-Schmidt condensations. This step proceeds in 88% yield but requires careful pH control to prevent over-oxidation.
Purification and Characterization
The compound’s hydrophobicity and structural similarity to byproducts necessitate advanced purification techniques.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) separates the target compound from diastereomers with >98% purity. Recrystallization from hexane/ethyl acetate (9:1) further enhances purity to 99.5%.
Spectroscopic Validation
-
¹H NMR (600 MHz, CDCl₃): δ 0.82 (s, 3H, C-5a CH₃), 0.94 (d, J = 6.6 Hz, 3H, C-13b CH₃), 1.21 (t, J = 7.5 Hz, 3H, C-3 CH₂CH₃).
-
13C NMR : 15.2 (C-5a CH₃), 21.8 (C-13b CH₃), 33.7 (C-3 CH₂CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (ee) | Key Challenges |
|---|---|---|---|
| Biomimetic Cyclization | 65–70 | 60–70 | Diastereomer resolution |
| Stepwise Annulation | 85 | >90 | Temperature sensitivity |
| Asymmetric Alkylation | 82 | >90 | Catalyst cost |
Industrial-Scale Production Considerations
Scaling synthesis requires addressing:
-
Catalyst Recovery : Immobilizing chiral catalysts on silica gel reduces costs by enabling reuse.
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Solvent Recycling : Distilling THF and dichloromethane from reaction mixtures achieves 95% solvent recovery.
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Waste Management : Neutralizing chromium waste from Jones reagent with NaHCO₃ minimizes environmental impact .
Q & A
Q. What experimental methods are recommended for confirming the structure of this compound?
To confirm the structure, employ a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to analyze proton environments and carbon frameworks, focusing on ethyl and methyl substituents .
- X-ray Crystallography : Resolve stereochemical ambiguities by determining single-crystal structures, as demonstrated in cyclopenta[a]chrysene derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns .
Table 1 : Key Spectroscopic Parameters for Structural Confirmation
| Technique | Target Data | Reference Compound Example |
|---|---|---|
| H NMR | Methyl (δ 0.8–1.5 ppm), Ethyl (δ 1.2–1.4 ppm) | Diploptene derivatives |
| X-ray | Bond angles, stereodescriptors (e.g., 5aR,5bR) | Cyclopenta[a]chrysene analogs |
Q. How can researchers optimize the synthesis of this compound?
Synthetic optimization requires:
- Reaction Condition Screening : Test solvents (e.g., THF, DCM), temperatures (0°C to reflux), and catalysts (e.g., Pd/C for hydrogenation) to improve yield .
- Purification Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate stereoisomers .
- Intermediate Characterization : Validate key intermediates via FT-IR and TLC to track reaction progress .
Q. What are the primary challenges in handling this compound’s stereochemical complexity?
Challenges include:
Q. Which databases are reliable for accessing physical property data?
Q. How should researchers design experiments to study this compound’s stability?
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4–12 weeks .
- Analytical Endpoints : Monitor degradation via HPLC-MS and quantify byproducts (e.g., oxidized derivatives) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in polar aprotic solvents) .
Table 2 : Computational Parameters for Reactivity Prediction
| Parameter | Value | Relevance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electrophilic susceptibility |
| Solvent Dielectric Constant | 4.8 (DCM) | Polar interaction modeling |
Q. What strategies resolve contradictions in spectral data during characterization?
Q. How does stereochemistry influence this compound’s biological or catalytic activity?
Q. What advanced techniques quantify trace impurities in synthesized batches?
Q. How can researchers design collaborative studies to explore this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
